4-[({[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetyl}amino)methyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a methylpyridine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the formation of the 3-cyano-6-methylpyridine ring through a series of reactions involving nitration, reduction, and cyclization.
Thioether Formation:
Acetylation: The intermediate is then acetylated to form the acetylsulfanyl derivative.
Amidation: The acetylsulfanyl derivative undergoes amidation with 4-aminomethylbenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[({[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-[({[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetyl}amino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[({[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The cyano group and the sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[({[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetyl}amino)methyl]benzoic acid: is similar to other compounds containing cyano, sulfanyl, and benzoic acid moieties.
3-Cyano-6-methylpyridin-2-yl sulfanyl derivatives: These compounds share the pyridine and sulfanyl groups but may differ in other functional groups.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-[[[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-2-5-14(8-18)16(20-11)24-10-15(21)19-9-12-3-6-13(7-4-12)17(22)23/h2-7H,9-10H2,1H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNDVFXJKMZSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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